

# CAS number and IUPAC name for "3-Ethoxypyridine-2-carboxylic acid"

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## Compound of Interest

Compound Name: 3-Ethoxypyridine-2-carboxylic acid

Cat. No.: B2666739

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An In-Depth Technical Guide to **3-Ethoxypyridine-2-carboxylic Acid**: Synthesis, Properties, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **3-Ethoxypyridine-2-carboxylic acid**, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While this compound is not extensively documented in publicly available databases, this guide synthesizes information from related structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, and potential therapeutic applications.

## Introduction and Chemical Identity

Pyridine carboxylic acids are a class of organic compounds that have played a pivotal role in the development of numerous pharmaceuticals.<sup>[1][2]</sup> Their unique structure, featuring an electron-deficient aromatic ring and a carboxylic acid group, allows for a wide range of chemical modifications and biological interactions.<sup>[1]</sup> **3-Ethoxypyridine-2-carboxylic acid**, a member of this family, presents a promising scaffold for the design of novel therapeutic agents.

IUPAC Name: **3-Ethoxypyridine-2-carboxylic acid**

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of early 2026, suggesting it may be a novel or less-common research chemical.

Molecular Formula:  $C_8H_9NO_3$

Molecular Weight: 167.16 g/mol

Chemical Structure:

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> Figure 1: Chemical structure of **3-Ethoxypyridine-2-carboxylic acid**.

## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for **3-Ethoxypyridine-2-carboxylic acid** is scarce, we can predict its properties based on its structural analogs and the general characteristics of carboxylic acids and pyridines.

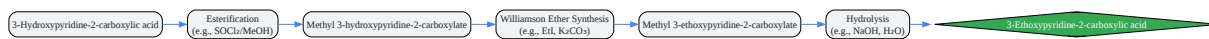
Property	Predicted Value/Characteristic	Rationale
Appearance	White to off-white solid	Similar to other solid pyridine carboxylic acids.
Melting Point	Expected to be a solid with a defined melting point	Carboxylic acids generally have high melting points due to hydrogen bonding.[3]
Boiling Point	High boiling point	Strong intermolecular hydrogen bonding increases the boiling point.[3]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF	The carboxylic acid group enhances water solubility, but the pyridine ring and ethoxy group contribute to its organic solubility.[3]
pKa	Estimated to be around 2-3	The electron-withdrawing nature of the pyridine ring increases the acidity of the carboxylic acid group compared to benzoic acid.

## Synthesis of 3-Ethoxypyridine-2-carboxylic acid

Several synthetic routes can be envisioned for the preparation of **3-Ethoxypyridine-2-carboxylic acid**, leveraging established methodologies for the synthesis of substituted pyridine carboxylic acids.

### Proposed Synthetic Pathway

A plausible and efficient synthetic route starting from commercially available 3-hydroxypyridine-2-carboxylic acid is outlined below. This method involves the protection of the carboxylic acid, etherification of the hydroxyl group, and subsequent deprotection.



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Diagram 1: Proposed synthetic pathway for **3-Ethoxypyridine-2-carboxylic acid**.

## Detailed Experimental Protocol

### Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic acid

- Suspend 3-hydroxypyridine-2-carboxylic acid in methanol.
- Cool the mixture to 0°C in an ice bath.
- Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.
- After the addition is complete, reflux the reaction mixture for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxypyridine-2-carboxylate.

### Step 2: Williamson Ether Synthesis

- Dissolve methyl 3-hydroxypyridine-2-carboxylate in a suitable solvent such as acetone or DMF.
- Add potassium carbonate as a base.
- Add ethyl iodide and heat the reaction mixture to reflux.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and filter to remove the inorganic salts.
- Remove the solvent under reduced pressure to yield crude methyl 3-ethoxypyridine-2-carboxylate.
- Purify the crude product by column chromatography if necessary.

#### Step 3: Hydrolysis to **3-Ethoxypyridine-2-carboxylic acid**

- Dissolve the methyl 3-ethoxypyridine-2-carboxylate in a mixture of methanol and water.
- Add an aqueous solution of sodium hydroxide.
- Stir the mixture at room temperature or gently heat to facilitate hydrolysis.
- Monitor the reaction by TLC.
- Once the ester is fully hydrolyzed, remove the methanol under reduced pressure.
- Acidify the aqueous solution with hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to obtain **3-Ethoxypyridine-2-carboxylic acid**.

## Applications in Drug Development

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.<sup>[1][2]</sup> The introduction of an ethoxy group at the 3-position can

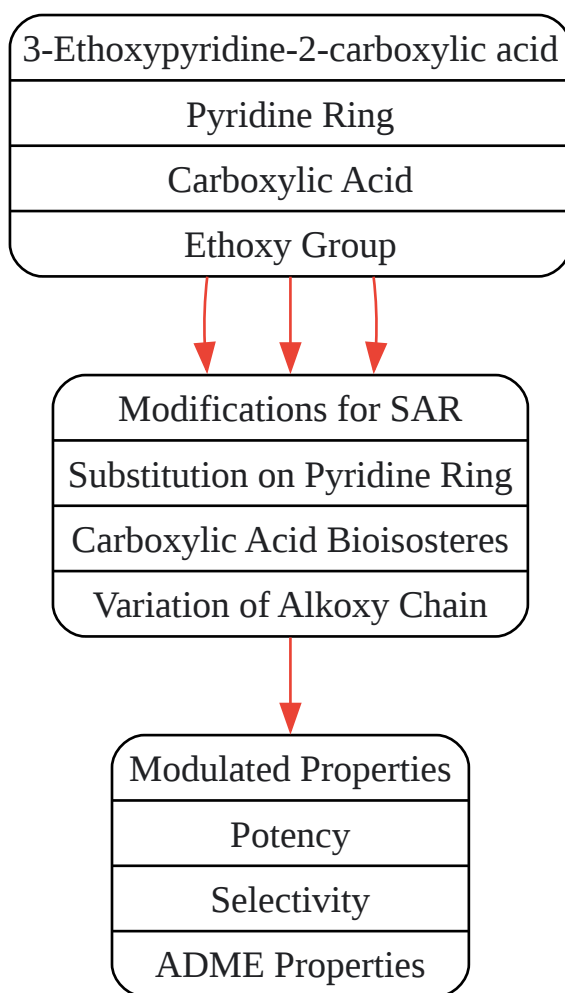
modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

## Potential Therapeutic Areas

- **Enzyme Inhibition:** Pyridine carboxylic acids are known to act as enzyme inhibitors. The carboxylic acid moiety can coordinate with metal ions in the active site of metalloenzymes, while the pyridine ring can engage in various non-covalent interactions.[\[2\]](#)
- **Antimicrobial Agents:** The 2-pyridone motif, structurally related to our target compound, is present in several antimicrobial agents.[\[4\]](#)
- **Analgesia and Inflammation:** Pyridine-3-carboxamides have been explored as agonists for cannabinoid receptors, showing potential in pain and inflammation models.[\[5\]](#)
- **Central Nervous System (CNS) Disorders:** While the carboxylic acid group can hinder blood-brain barrier penetration, its bioisosteric replacement is a strategy used in CNS drug discovery.[\[6\]](#)

## Structure-Activity Relationship (SAR) Insights

The design of new drugs based on the **3-Ethoxypyridine-2-carboxylic acid** scaffold would involve a systematic exploration of its structure-activity relationship.



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Diagram 2: Key structural features of **3-Ethoxypyridine-2-carboxylic acid** for SAR studies.

## Conclusion

**3-Ethoxypyridine-2-carboxylic acid** represents a valuable, albeit under-explored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its chemical identity, predicted properties, and plausible synthetic routes. The insights into its potential applications, drawn from the rich chemistry of related

pyridine carboxylic acids, should serve as a catalyst for further research and development efforts aimed at unlocking the therapeutic promise of this compound. As with any novel compound, thorough experimental validation of the predicted properties and biological activities is a crucial next step.

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